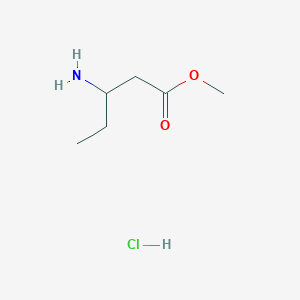

Methyl 3-aminopentanoate hydrochloride

Description

BenchChem offers high-quality Methyl 3-aminopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETMSSQMNUFHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Methyl 3-aminopentanoate hydrochloride chemical structure

A Strategic Analysis of Synthesis, Characterization, and Application in Peptidomimetics

Executive Summary

(S)-Methyl 3-aminopentanoate hydrochloride (CAS: 1086106-57-1 / 139243-55-3 derivatives) is a critical chiral

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Classification

-

IUPAC Name: Methyl (3S)-3-aminopentanoate hydrochloride[3][4]

-

Common Names:

-Homo-2-aminobutyric acid methyl ester HCl; (S)- -

Molecular Formula:

[5] -

Molecular Weight: 167.63 g/mol

-

Chirality: The (S)-configuration at the C3 position is derived from the L-configuration of the corresponding

-amino acid precursor (L-2-aminobutyric acid).

Structural Visualization

The molecule consists of a pentanoate backbone with an amino group at the

Part 2: Synthetic Routes & Process Chemistry

The synthesis of enantiopure

Retrosynthetic Analysis

-

Precursor: (S)-2-Aminobutyric acid (L-Aba)

-

Key Transformation: Insertion of a methylene group via a diazoketone intermediate (Wolff Rearrangement).[6][7][8]

Detailed Synthesis Protocol (Seebach Modification)

Safety Note: This procedure involves Diazomethane (

Step 1: Protection (Boc-Protection)

React (S)-2-aminobutyric acid with Di-tert-butyl dicarbonate (

Step 2: Diazoketone Formation[6]

-

Activation: Dissolve Boc-(S)-2-aminobutyric acid (1.0 equiv) in dry THF at -15°C. Add N-methylmorpholine (1.1 equiv) followed by Ethyl chloroformate (1.1 equiv) to form the mixed anhydride.

-

Diazotization: Cannulate the mixed anhydride solution into a solution of diazomethane (excess) in diethyl ether at 0°C.

-

Workup: After stirring for 3 hours, quench with acetic acid (carefully) to destroy excess diazomethane. Wash with saturated

and brine. Evaporate to yield the

Step 3: Wolff Rearrangement (Homologation)

-

Reaction: Dissolve the diazoketone in anhydrous Methanol (MeOH).

-

Catalysis: Add Silver Benzoate (

) (0.1 equiv) dissolved in triethylamine (TEA). -

Mechanism: The silver catalyst promotes the loss of

, generating a ketene intermediate which is immediately trapped by MeOH to form the methyl ester. -

Purification: Filter through Celite and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield Boc-(S)-methyl 3-aminopentanoate .

Step 4: Deprotection & Salt Formation

-

Dissolve the Boc-intermediate in 4M HCl in Dioxane.

-

Stir at room temperature for 1-2 hours (monitor by TLC for disappearance of starting material).

-

Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the product.

-

Final Product: (S)-Methyl 3-aminopentanoate hydrochloride (White hygroscopic solid).

Process Flow Diagram

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Nuclear Magnetic Resonance (NMR)

The

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration |

| C1-OMe | Methyl Ester | 3.70 | Singlet (s) | 3H |

| C3-H | Chiral Methine | 3.50 - 3.65 | Multiplet (m) | 1H |

| C2-H | 2.60 - 2.80 | dd (ABX system) | 2H | |

| C4-H | Side chain | 1.50 - 1.70 | Multiplet (m) | 2H |

| C5-H | Terminal Methyl | 0.95 | Triplet (t) | 3H |

Chiral HPLC

-

Objective: Determine Enantiomeric Excess (ee%).

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (requires free base generation or neutralization).

-

Detection: UV at 210 nm.

-

Acceptance Criteria: ee% > 98%.

Part 4: Applications in Drug Discovery

Peptidomimetics and Foldamers

(S)-Methyl 3-aminopentanoate is a "homo-amino acid." When incorporated into peptides, the extra methylene group (

-

Proteolytic Stability: The

-peptide backbone is not recognized by standard proteases (trypsin, pepsin), making these derivatives excellent candidates for oral drugs with extended half-lives. -

Potency: Used in the design of somatostatin mimics and antimicrobial peptides.

Troubleshooting Synthesis

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Mixed anhydride decomposition | Ensure temperature is strictly <-15°C; add diazomethane rapidly. |

| Racemization | High temperature during base treatment | Keep all basic steps cold; avoid strong bases during workup. |

| Yellow Product | Residual silver or diazoketone | Perform charcoal filtration; ensure complete Wolff rearrangement. |

References

-

Seebach, D., et al. (1996).[2] Synthesis of β-Amino Acids and Their Incorporation into β-Peptides.[2][9] Helvetica Chimica Acta.[2]

-

Podlech, J., & Seebach, D. (1995).[8] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[8] Angewandte Chemie International Edition.[8]

-

Sigma-Aldrich. (2024). Product Specification: (S)-3-Aminopentanoic acid methyl ester hydrochloride.[1][5][10][4]

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

-

Organic Chemistry Portal. (2024). Arndt-Eistert Synthesis: Mechanism and Protocols.

Sources

- 1. vn.hspchem.com [vn.hspchem.com]

- 2. chab.ethz.ch [chab.ethz.ch]

- 3. (S)-Methyl 3-aminopentanoate hydrochloride [sigmaaldrich.com]

- 4. (S)-Methyl 3-aminopentanoate hydrochloride [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 10. (S)-3-Aminopentanoic Acid Methyl Ester CAS 1086106-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Structural Divergence in Pentanoate Esters: Alpha- vs. Beta-Amino Architectures

Executive Summary

The structural shift of the amino group from the

This guide provides a technical analysis of Methyl 2-aminopentanoate (

Structural & Electronic Fundamentals

Nomenclature and Chirality

The core distinction lies in the proximity of the amino group to the ester carbonyl.

-

-Amino Ester: The amino group is attached to C2. The stereocenter is at C2.

-

Systematic Name: Methyl (2S)-2-aminopentanoate (assuming L-Norvaline precursor).

-

-

-Amino Ester: The amino group is attached to C3. The stereocenter is at C3.

-

Systematic Name: Ethyl (3R)-3-aminopentanoate.

-

Electronic Effects and Basicity (pKa)

The distance between the electron-withdrawing ester group (-COOR) and the amino group (-NH2) dictates the basicity of the nitrogen.

-

Inductive Effect (-I): The ester carbonyl is a strong electron-withdrawing group. In the

-position, this effect is pronounced, significantly reducing the electron density on the nitrogen lone pair. -

Basicity Shift:

-

-Amino Esters: The ammonium conjugate acid has a pKa

-

-Amino Esters: The inductive effect attenuates through the additional methylene spacer (-CH2-). The pKa shifts to

-

-Amino Esters: The ammonium conjugate acid has a pKa

Implication for Purification:

When performing an acid-base extraction,

Table 1: Comparative Physicochemical Profile

| Feature | ||

| Amino Position | C2 ( | C3 ( |

| Distance to Carbonyl | 1 Bond | 2 Bonds |

| pKa (Conjugate Acid) | ~7.3 - 7.6 | ~9.1 - 9.5 |

| Proteolytic Stability | Low (Rapid Hydrolysis) | High (Resistant) |

| Secondary Structure | 14-Helix / 12-Helix (Foldamers) | |

| Primary Synthesis | Esterification of Amino Acid | Rodionov / Blaise Reaction |

Synthetic Methodologies

The synthesis of these two isomers requires distinct strategic approaches. The

Pathway Logic Diagram

The following diagram contrasts the synthetic logic for both isomers.

Caption: Synthetic divergence: The Alpha pathway utilizes Strecker cyanation, while the Beta pathway employs Rodionov homologation.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-aminopentanoate Hydrochloride ( -Isomer)

Context: This protocol utilizes the Fischer esterification of commercially available L-Norvaline. It is a robust, self-validating method where the evolution of gas and dissolution of the solid confirms reaction progress.

Reagents:

-

L-Norvaline (5.0 g, 42.7 mmol)

-

Methanol (Anhydrous, 50 mL)

-

Thionyl Chloride (SOCl₂, 6.2 mL, 85.4 mmol, 2.0 equiv)

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

-

Addition (Exothermic Control): Charge the flask with Methanol and cool to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride dropwise over 15 minutes. Caution: Vigorous evolution of HCl gas and SO₂.

-

Solubilization: Add L-Norvaline in one portion. The amino acid will initially be insoluble.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.

-

Checkpoint: The reaction is complete when the solution becomes perfectly clear and TLC (n-Butanol/Acetic Acid/Water 4:1:1) shows the disappearance of the baseline amino acid spot.

-

-

Isolation: Concentrate the mixture under reduced pressure to obtain a viscous oil.

-

Crystallization: Triturate the oil with diethyl ether (3 x 20 mL) to induce crystallization of the hydrochloride salt.

-

Yield: Filter the white solid. Expected Yield: ~95%.

Protocol B: Synthesis of Ethyl 3-aminopentanoate Hydrochloride ( -Isomer)

Context: This protocol uses the Rodionov Synthesis to construct the

Reagents:

-

Propanal (5.8 g, 0.1 mol)

-

Malonic Acid (10.4 g, 0.1 mol)

-

Ammonium Acetate (15.4 g, 0.2 mol)

-

Ethanol (95%, 50 mL) for Step 1; Absolute Ethanol (50 mL) for Step 2.

-

Thionyl Chloride (SOCl₂, 2.0 equiv)

Methodology: Step 1: Backbone Construction (Rodionov Reaction)

-

Condensation: In a 250 mL flask, combine Propanal, Malonic Acid, and Ammonium Acetate in 95% Ethanol.

-

Reflux: Heat to reflux for 8 hours. The reaction involves Knoevenagel condensation followed by aza-Michael addition and decarboxylation.

-

Mechanism Note: The evolution of CO₂ indicates the decarboxylation step is proceeding.

-

-

Precipitation: Cool the mixture to 0°C. The

-amino acid (3-aminopentanoic acid) typically precipitates as a white solid. -

Filtration: Collect the solid and wash with cold ethanol. Recrystallize from aqueous ethanol if necessary.

Step 2: Esterification

-

Suspension: Suspend the dried 3-aminopentanoic acid (5.0 g) in Absolute Ethanol (50 mL) at 0°C.

-

Activation: Add Thionyl Chloride dropwise (2.0 equiv).

-

Reflux: Heat to reflux for 3 hours until the solution clears.

-

Workup: Evaporate the solvent. Triturate the residue with ether to obtain Ethyl 3-aminopentanoate hydrochloride.

Biological Application: The "Foldamer" Effect

The most critical application difference lies in proteolytic stability .

-

-Peptides: Recognized by proteases (trypsin, chymotrypsin). The amide bond is rapidly hydrolyzed in vivo (

-

-Peptides: The additional methylene group (-CH2-) in the backbone disrupts the active site alignment of standard proteases.

-

Result:

-amino ester oligomers are metabolically stable (

-

Conformational Diagram

-amino acids adopt distinct helical structures (14-helix or 12-helix) defined by hydrogen bonding patterns that differ from the

Caption: Mechanism of proteolytic resistance in Beta-amino scaffolds.

References

-

Synthesis of Beta-Amino Acids (Rodionov Modification)

-

Blaise Reaction Methodology

- Title: Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-eno

- Source: Organic Chemistry Portal / Synlett

-

URL: [Link]

-

Proteolytic Stability of Beta-Peptides

-

Esterification Protocol (General)

- Title: A Convenient Synthesis of Amino Acid Methyl Esters

- Source: MDPI (Molecules 2008)

-

URL: [Link]

-

pKa Values of Amino Acid Esters

- Title: Amino Acid pKa and pI values

- Source: University of Calgary / LibreTexts

-

URL: [Link]

Sources

Biological Activity and Therapeutic Potential of 3-Aminopentanoic Acid Derivatives

Topic: Biological Activity of Beta-Aminopentanoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-aminopentanoic acid (3-aminopentanoic acid;

This guide analyzes the biological utility of 3-aminopentanoic acid derivatives, focusing on their role in antimicrobial

Chemical Foundation & Structural Logic

The Beta-Amino Advantage

The core structure of 3-aminopentanoic acid (

-

Proteolytic Resistance: The altered backbone geometry is unrecognized by most endogenous proteases (e.g., trypsin, chymotrypsin), dramatically extending the plasma half-life of derivatives.

-

Foldamer Formation:

-amino acids, particularly 3-aminopentanoic acid, are potent inducers of stable secondary structures. While

Stereochemical Nomenclature

Precision in nomenclature is vital for reproducibility:

-

(R)-3-aminopentanoic acid: Often correlates with biological activity in specific naturally occurring alkaloids.

-

(S)-3-aminopentanoic acid: The homolog of L-alanine; frequently used in peptidomimetic design to mimic natural L-peptide side chain topology.

Biological Activity Profiles

Antimicrobial & Antifungal Peptidomimetics

The most authoritative application of 3-aminopentanoic acid lies in the design of Antimicrobial Peptides (AMPs) .

-

Mechanism: Derivatives incorporated into

-peptides disrupt microbial membranes via a "carpet" or "toroidal pore" mechanism. The ethyl side chain of 3-aminopentanoic acid provides the necessary hydrophobicity to partition into the lipid bilayer, while the cationic backbone (often interspersed with -

Key Insight: Efficacy is strictly controlled by Hydrophobicity-Helicity modulation . Purely cationic sequences are non-toxic but inactive; purely hydrophobic sequences are active but hemolytic. 3-aminopentanoic acid serves as the "hydrophobic tuner," balancing these properties to maximize the Therapeutic Index (TI).

-

Case Study: In 14-helical

-peptides, replacing bulky cyclohexyl groups with the ethyl group of 3-aminopentanoic acid reduces hemolysis while maintaining activity against Candida albicans.

Neurological Modulation (GABA Homology)

3-aminopentanoic acid is a structural homolog of

-

GABA-T Inhibition: Derivatives with lipophilic tails at the C3 position can act as substrate analogs for GABA transaminase (GABA-T), potentially elevating synaptic GABA levels.

-

Marine Alkaloids: The moiety appears in marine metabolites like Guineamides , which exhibit cytotoxicity against neuroblastoma cell lines, suggesting a tubulin-targeting or receptor-modulating mechanism distinct from simple GABAergic activity.

Metabolic Stability

Incorporation of a single 3-aminopentanoic acid residue into a bioactive

Visualization: Structure-Activity Relationship (SAR)

Figure 1: Mechanistic contributions of the 3-aminopentanoic acid scaffold to biological activity.

Experimental Protocols

Synthesis of (S)-3-Aminopentanoic Acid (Arndt-Eistert Homologation)

Rationale: This protocol is chosen for its ability to preserve stereochemistry, converting readily available L-2-aminobutyric acid (an

Reagents:

-

N-Boc-L-2-aminobutyric acid

-

Isobutyl chloroformate / N-methylmorpholine (NMM)

-

Diazomethane (generated in situ or TMS-diazomethane as a safer alternative)

-

Silver benzoate (

) -

Methanol / Dioxane

Step-by-Step Methodology:

-

Mixed Anhydride Formation:

-

Dissolve 10 mmol N-Boc-L-2-aminobutyric acid in dry THF at -15°C.

-

Add 1.1 eq NMM followed by 1.1 eq isobutyl chloroformate. Stir for 15 min. Critical: Maintain temperature <-10°C to prevent racemization.

-

-

Diazoketone Synthesis:

-

Filter the precipitated amine salt.

-

Treat the filtrate with excess diazomethane (ether solution) at 0°C. Stir for 3 hours.

-

Evaporate solvent to yield the yellow crystalline diazoketone.

-

-

Wolff Rearrangement (Homologation):

-

Dissolve diazoketone in methanol/dioxane (1:1).

-

Add 0.1 eq Silver Benzoate (catalyst) dissolved in triethylamine.

-

Observation: Evolution of

gas indicates reaction progress. -

Stir in dark for 4 hours.

-

-

Workup:

-

Concentrate solvent. Redissolve in EtOAc, wash with 1N HCl, sat.

, and brine. -

Purify via flash chromatography (Hexane/EtOAc).

-

-

Deprotection (Optional):

-

Treat with TFA/DCM (1:1) to yield the free amino acid salt.

-

Biological Assay: Antifungal Susceptibility (XTT Assay)

Rationale: Standard MIC assays can be ambiguous for peptidomimetics due to aggregation. The XTT reduction assay provides a quantitative metabolic readout.

Protocol:

-

Preparation: Prepare stock solution of the 3-aminopentanoic acid derivative in water/DMSO.

-

Inoculum: Adjust Candida albicans (ATCC 90028) suspension to

cells/mL in RPMI 1640 media. -

Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 256 µg/mL).

-

Incubation: Incubate at 35°C for 24-48 hours.

-

Readout:

-

Add 50 µL XTT/menadione solution (0.5 mg/mL XTT + 1 µM menadione).

-

Incubate for 2 hours. Mitochondrial dehydrogenases in live cells reduce XTT to an orange formazan dye.

-

Measure Absorbance at 490 nm.

-

Calculation:

is the concentration causing 50% reduction in absorbance vs. control.

-

Quantitative Data Summary

The following table summarizes the comparative potency and stability of 3-aminopentanoic acid derivatives versus standard

| Compound Class | Derivative Type | Target Organism/Enzyme | Activity Metric | Stability ( |

| Poly( | C. albicans | MIC: 4 - 8 µg/mL | > 48 hours | |

| Magainin Analog | C. albicans | MIC: 2 - 4 µg/mL | < 1 hour | |

| Small Molecule | N-alkyl-3-aminopentanoic acid | GABA Transporter (GAT) | High | |

| Marine Alkaloid | Guineamide A (Natural) | Neuroblastoma (Neuro-2a) | N/A |

Synthesis Workflow Visualization

Figure 2: Arndt-Eistert synthesis pathway for enantiopure beta-amino acid derivatives.

References

-

Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.Helvetica Chimica Acta . Link

-

Lee, M. R., et al. (2014). Hydrophobicity and Helicity Regulate the Antifungal Activity of 14-Helical beta-Peptides.ACS Chemical Biology . Link

-

Tanaka, M., et al. (2013). Synthesis, antimicrobial and anticancer activities of amido sulfonamido methane linked bis heterocycles.[1]Arabian Journal of Chemistry .[1] Link

-

Vasudevan, A., et al. (2011). Beta-Amino Acids and Their Natural Biologically Active Derivatives.[2][3][4][5][6]Military Medical Science Letters . Link

-

Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics.[2][4]Current Medicinal Chemistry . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mmsl.cz [mmsl.cz]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Solid-phase peptide synthesis using Methyl 3-aminopentanoate

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Methyl 3-aminopentanoate

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, biomaterials, and research tools. β-amino acids, in particular, confer unique structural properties and enhanced proteolytic stability to peptides. This document provides a comprehensive guide for researchers on the successful incorporation of 3-aminopentanoic acid, derived from its methyl ester precursor, into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the necessary precursor preparation, specialized coupling protocols for sterically demanding residues, and final peptide cleavage and purification.

Introduction: The Rationale for β-Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard for the chemical synthesis of peptides.[1] The most prevalent modern method is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[2][3] This orthogonal scheme allows for the sequential assembly of amino acids on a solid support resin under mild conditions.[4]

While SPPS was developed for the 20 proteinogenic α-amino acids, its flexibility permits the incorporation of a vast array of "unnatural" or non-proteinogenic amino acids.[2] These modifications are critical for:

-

Enhancing Proteolytic Stability: Peptides containing β-amino acids are often resistant to degradation by proteases, increasing their in vivo half-life.

-

Inducing Novel Secondary Structures: β-peptides can fold into unique, stable helical and sheet-like structures not accessible to α-peptides.

-

Developing Peptidomimetics: They serve as scaffolds to mimic or antagonize the biological activity of natural peptides.

This guide focuses specifically on Methyl 3-aminopentanoate , a β-amino acid derivative. A critical first consideration is that standard SPPS coupling protocols require a free carboxylic acid for activation.[5] Therefore, the user-supplied methyl ester must first be converted into the synthesis-ready Fmoc-protected carboxylic acid.

Prerequisite: Preparation of the Fmoc-3-aminopentanoic Acid Building Block

Before initiating solid-phase synthesis, the commercially available methyl ester must be chemically modified into a compatible building block. This is a two-step process: (1) Saponification to hydrolyze the methyl ester into a free carboxylic acid, and (2) Fmoc-protection of the primary amine.

Protocol 2.1: Saponification of Methyl 3-aminopentanoate

This protocol describes the base-mediated hydrolysis of the methyl ester.[6]

Materials:

-

Methyl 3-aminopentanoate

-

Methanol (MeOH)

-

1M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

1M Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate (EtOAc) or Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve Methyl 3-aminopentanoate (1 equivalent) in methanol (approx. 5-10 mL per gram of ester).

-

Add an aqueous solution of 1M NaOH or LiOH (1.5 to 2.0 equivalents) to the flask.

-

Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[7]

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Redissolve the remaining aqueous solution in deionized water. Wash the aqueous phase with diethyl ether (2x volume) to remove any unreacted starting material; discard the organic layer.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl.

-

Extract the acidified aqueous phase with ethyl acetate (3x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-aminopentanoic acid as a solid or oil. Verify the product identity and purity via NMR and Mass Spectrometry.

Protocol 2.2: Fmoc-Protection of 3-Aminopentanoic Acid

This protocol attaches the temporary Nα-protecting group required for SPPS.[8]

Materials:

-

3-Aminopentanoic acid (from Protocol 2.1)

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dioxane or Acetone

-

Diethyl Ether

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 3-aminopentanoic acid (1 equivalent) in a 10% aqueous Na₂CO₃ solution.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

-

While stirring the amino acid solution vigorously in an ice bath, add the Fmoc-OSu solution dropwise.[8]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Confirm the structure and purity of the final Fmoc-3-aminopentanoic acid by NMR, LC-MS, and melting point analysis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

With the custom building block in hand, the SPPS procedure can begin. The following protocols are based on the widely used Fmoc/tBu strategy.[1]

Materials and Reagents

| Reagent/Material | Purpose | Recommended Grade/Purity |

| Rink Amide or Wang Resin | Solid support for peptide amides or acids, respectively. | 100-200 mesh, ~0.5 mmol/g |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling reactions. | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Solvent for resin swelling and washing. | ACS Grade or higher |

| Piperidine | Base for Fmoc-group removal. | ACS Grade or higher |

| Fmoc-α-amino acids | Standard proteinogenic building blocks. | SPPS Grade |

| Fmoc-3-aminopentanoic acid | Custom β-amino acid building block. | >98% Purity |

| HATU or HCTU | High-efficiency coupling reagent for hindered amino acids. | >98% Purity |

| N,N-Diisopropylethylamine (DIPEA) | Activation base. | Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Reagent for final cleavage from resin and side-chain deprotection. | Reagent Grade |

| Triisopropylsilane (TIS) | Cation scavenger for cleavage. | >98% Purity |

| 1,2-Ethanedithiol (EDT) | Scavenger (if Cys is present). | >98% Purity |

| Anhydrous Diethyl Ether | For peptide precipitation. | ACS Grade |

Experimental Workflows

The overall process of incorporating the β-amino acid follows a cyclical workflow, with a specialized coupling step for the target residue.

Figure 2. The HATU-mediated coupling reaction of Fmoc-3-aminopentanoic acid to the resin-bound peptide.

Procedure (for 0.1 mmol scale):

-

Pre-activation: In a separate vial, dissolve Fmoc-3-aminopentanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the pre-activation mixture and vortex briefly. The solution should change color.

-

Coupling: Immediately add the activated amino acid solution to the deprotected, washed resin from the previous step.

-

Agitate the reaction vessel at room temperature for 2 to 4 hours . The extended time is crucial for ensuring complete coupling of the β-amino acid. For particularly difficult sequences, coupling overnight is also an option. [1]5. Washing: After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates successful and complete coupling. If the test is positive, a second coupling (double coupling) should be performed by repeating steps 1-5.

Protocol 3.2.3: Chain Elongation, Cleavage, and Purification

-

Continue Synthesis: After successfully coupling the β-amino acid, continue elongating the peptide chain by repeating the standard deprotection, washing, and coupling cycles (Protocol 3.2.1) for any subsequent α-amino acids.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in Protocol 3.2.1.

-

Final Wash: Wash the resin sequentially with DMF (x5), DCM (x5), and Methanol (x3), then dry the resin under high vacuum for several hours.

-

Cleavage and Global Deprotection: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is TFA/TIS/Water (95:2.5:2.5 v/v) .

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA filtrate.

-

-

Peptide Precipitation: Add the TFA filtrate dropwise into a conical tube containing a large volume (approx. 10x the filtrate volume) of ice-cold anhydrous diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling of β-AA | Insufficient coupling time; Ineffective coupling reagent; Peptide aggregation. | Perform a double coupling. Ensure high-quality HATU/HCTU is used. Extend coupling time to 4 hours or overnight. Consider using microwave-assisted synthesis to disrupt aggregation. |

| Low Final Yield | Incomplete coupling at one or more steps; Premature chain termination (capping). | Carefully monitor each coupling step with a Kaiser test. Ensure high-quality, amine-free DMF is used. [1]Avoid capping steps unless specifically required. |

| Unexpected Mass in MS | Deletion of β-AA; Incomplete side-chain deprotection; Side reactions during cleavage. | Confirm coupling of β-AA with a Kaiser test. Extend cleavage time to 3-4 hours if hindered protecting groups are present (e.g., Arg(Pbf)). Ensure appropriate scavengers (TIS, water) are used in the cleavage cocktail. |

Conclusion

The successful incorporation of Methyl 3-aminopentanoate into a peptide chain via SPPS is a straightforward process when the correct preparatory and synthetic steps are followed. The critical modifications to a standard SPPS protocol are the essential precursor synthesis of Fmoc-3-aminopentanoic acid and the implementation of a high-efficiency coupling strategy, such as using HATU with extended reaction times , to overcome the steric challenges of the β-amino acid. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently expand their synthetic peptide library to include these valuable non-proteinogenic building blocks.

References

-

Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7583. Available at: [Link]

-

Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Basanagouda, M., et al. (2010). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. Retrieved from [Link]

-

Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31639-31647. Available at: [Link]

-

Csordás, F., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. Available at: [Link]

-

Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9, 31639-31647. Available at: [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

-

Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41857-41865. Available at: [Link]

-

Sessions, A. L. (n.d.). Saponification. Caltech. Retrieved from [Link]

-

Organic Syntheses. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Retrieved from [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

-

University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]

-

Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41857-41865. Available at: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. jpt.com [jpt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Incorporating Methyl 3-aminopentanoate into Beta-Peptide Foldamers

Executive Summary

This guide details the protocol for incorporating Methyl 3-aminopentanoate (a

This document covers three critical phases:

-

Monomer Conversion: Transforming the starting material (Methyl 3-aminopentanoate) into the SPPS-compatible Fmoc-3-aminopentanoic acid .

-

Solid-Phase Peptide Synthesis (SPPS): Optimized coupling protocols for hindered

-residues. -

Structural Validation: Circular Dichroism (CD) methods to verify 14-helix formation.[1][2][3]

Scientific Background & Rationale

The Building Block: -Homo-Alanine Analog

Methyl 3-aminopentanoate is chemically equivalent to the methyl ester of

-

Lipophilicity: Enhances membrane permeability compared to alanine analogs.

-

14-Helix Propensity: Unlike cyclic

-residues (like ACPC) which favor 12-helices, acyclic

The Folding Mechanism

The 14-helix is defined by hydrogen bonds between the backbone carbonyl oxygen of residue

Figure 1: Folding trajectory of acyclic

Module 1: Monomer Preparation (Ester to Fmoc-Acid)

Critical Note: Solid Phase Peptide Synthesis (SPPS) requires the free carboxylic acid form with N-terminal protection. You cannot use Methyl 3-aminopentanoate directly in SPPS unless it is the C-terminal cap.

Protocol A: Hydrolysis and Fmoc-Protection

Objective: Convert Methyl 3-aminopentanoate (1) to Fmoc-3-aminopentanoic acid (3).

Reagents:

-

Lithium Hydroxide (LiOH)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

-

THF, Methanol, Water, Dioxane

Step-by-Step Workflow:

-

Hydrolysis:

-

Dissolve 10 mmol of Methyl 3-aminopentanoate in 30 mL THF/MeOH/H2O (3:1:1).

-

Add 2.5 equiv (25 mmol) LiOH at 0°C.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of ester).

-

Workup: Carefully acidify to pH ~2 with 1M HCl. Lyophilize to obtain the crude amino acid hydrochloride salt.

-

-

Fmoc Protection:

-

Dissolve the crude amino acid salt in 10% Na2CO3 (aq) / Dioxane (1:1). pH should be ~9-10.

-

Add 1.1 equiv Fmoc-OSu dropwise at 0°C.

-

Stir overnight at RT.

-

Workup: Wash with Et2O (to remove excess Fmoc-OSu). Acidify aqueous layer to pH 1-2 with HCl. Extract with Ethyl Acetate (3x).

-

Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

-

Yield Target: >85% | Validation: 1H NMR (Check for Fmoc aromatic protons 7.2-7.8 ppm and loss of Methyl ester singlet ~3.6 ppm).

Module 2: SPPS Incorporation Protocol

-amino acids are sterically hindered and react slower thanOptimized Coupling Conditions

| Parameter | Standard | Optimized |

| Coupling Reagent | HBTU or HCTU | HATU or PyAOP (High efficiency required) |

| Additive | HOBt | HOAt (Essential for steric hindrance) |

| Base | DIPEA (2 equiv) | TMP (2,4,6-Trimethylpyridine) or DIPEA (Low racemization risk for |

| Time | 30–60 min | 2–4 hours (Double coupling recommended) |

| Monitoring | Kaiser Test | Chloranil Test or TNBS (Kaiser can be false-negative) |

Step-by-Step SPPS Workflow

-

Resin Selection:

-

Use Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amides (stabilizes the helix dipole).

-

Swell resin in DCM (20 min) then DMF (20 min).

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Note: DBU is avoided to prevent potential aspartimide-like side reactions if Asp/Glu analogs are present, though less critical for pure alkyl

-chains.

-

-

Coupling (The Critical Step):

-

Activate: Dissolve Fmoc-3-aminopentanoic acid (3 equiv relative to resin), HATU (2.9 equiv), and HOAt (3 equiv) in DMF.

-

Base: Add DIPEA (6 equiv) immediately before adding to resin.

-

Reaction: Shake at RT for 3 hours .

-

Double Couple: Drain, wash DMF, and repeat the coupling step with fresh reagents for 2 hours if the sequence is >6 residues long.

-

-

Capping:

-

Acetylate unreacted amines with Ac2O/DIPEA/DMF to prevent deletion sequences.

-

-

Cleavage:

-

Reagent: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2–3 hours.

-peptides are stable in TFA.

-

Figure 2: SPPS Cycle for Beta-Peptides. Note the emphasis on HATU/HOAt coupling reagents.

Module 3: Structural Characterization (CD Spectroscopy)

Once synthesized and purified (RP-HPLC, C18 column, Water/Acetonitrile gradient), the foldamer status must be validated.

Experimental Setup

-

Concentration: 0.1 mM to 0.5 mM.

-

Solvent: Methanol (promotes 14-helix) vs. PBS (Water).[4]

-

Path Length: 1 mm quartz cuvette.

Data Interpretation

The 14-Helix has a distinct CD signature compared to the

| Secondary Structure | Minimum (nm) | Maximum (nm) | Zero Crossing (nm) |

| 14-Helix ( | ~214 nm | ~198 nm | ~207 nm |

| 12-Helix (Cyclic | ~205 nm | ~220 nm | - |

| 208, 222 nm | 190 nm | - |

Analysis Protocol:

-

Dissolve lyophilized peptide in MeOH.

-

Scan 260 nm to 190 nm.

-

Observe the characteristic minimum at 214 nm .

-

Advanced: Perform a solvent titration (MeOH

Water). If the 214 nm signal persists in water, the foldamer is highly stable. If it vanishes, the hydrophobic effect of the ethyl side chains is insufficient to overcome aqueous entropy without cyclic constraints.

Troubleshooting & FAQs

Q: My coupling efficiency is low (<80%).

-

Cause:

-amino acids form local secondary structures on the resin that hinder access. -

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) as the solvent to disrupt aggregation. Increase temperature to 50°C (microwave assisted) for 10 minutes.

Q: Can I use the Methyl Ester at the C-terminus?

-

Yes. If you want the methyl ester intact, perform the synthesis in Solution Phase (EDC/HOBt coupling) starting from H-3-aminopentanoate-OMe. Alternatively, use a 2-Chlorotrityl Chloride resin, cleave with mild acid (1% TFA) to get the protected peptide acid, and esterify in solution with MeOH/H2SO4.

References

-

Seebach, D.

-Peptides: a surprise at every turn.[5] Chemical Communications, (21), 2015-2022. Link -

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

-Peptide Foldamers: Robust Helix Formation in a New Family of -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. Link -

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

, -

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

Sources

- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 2. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chab.ethz.ch [chab.ethz.ch]

- 6. pubs.acs.org [pubs.acs.org]

Microwave-assisted synthesis of beta-amino esters

Application Note: High-Efficiency Microwave-Assisted Synthesis of -Amino Esters[1][2][3][4]

Executive Summary

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while significantly improving yield and purity.[1][2] By leveraging the dipolar polarization capability of modern microwave reactors, researchers can access both catalyst-free Aza-Michael additions and Lewis-acid catalyzed Mannich reactions with high atom economy.

Scientific Foundation

The Microwave Advantage: Dipolar Polarization

Unlike conventional conductive heating, which relies on thermal transfer through vessel walls, microwave irradiation (2450 MHz) directly couples with the reaction matrix.

-

Dipolar Polarization: Polar molecules (solvents or reagents like amines) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, uniform internal heating.

-

Transition State Stabilization: The Aza-Michael addition involves a dipolar transition state. Microwave irradiation specifically stabilizes this polarized complex, lowering the activation energy (

) and accelerating the reaction rate (Arrhenius law modification).

Mechanism: Aza-Michael Addition

The primary pathway described here is the conjugate addition of an amine (nucleophile) to an

Reaction Scheme:

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway of the Aza-Michael addition under microwave irradiation, highlighting the stabilization of the zwitterionic intermediate.

Figure 1: Mechanistic pathway of MW-assisted Aza-Michael addition showing transition state stabilization.

Experimental Protocols

Protocol A: Catalyst-Free "Green" Aza-Michael Addition

Application: Ideal for liquid amines and simple acrylates. This method utilizes the high polarity of the reagents themselves to couple with microwave energy, eliminating the need for solvents or catalysts.

Reagents:

-

Amine (1.0 equiv) - e.g., Benzylamine, Morpholine

- -Unsaturated Ester (1.2 equiv) - e.g., Methyl acrylate, Ethyl cinnamate

-

Solvent: None (Neat) or Water (if reagents are solid)

Workflow:

-

Setup: In a 10 mL microwave-transparent vial (borosilicate glass), mix the amine (5 mmol) and unsaturated ester (6 mmol).

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor.

-

Mode: Dynamic Power (maintains target temp).

-

Temperature: 80°C.

-

Power Max: 50 W (to prevent overshoot).

-

Time: 5–10 minutes.

-

Stirring: High (magnetic stir bar).

-

-

Workup: Cool to room temperature. If neat, the product is often analytically pure. If water was used, extract with Ethyl Acetate (

mL), dry over

Protocol B: Lewis Acid-Catalyzed Mannich Reaction

Application: For synthesizing

Reagents:

-

Aldehyde (1.0 equiv)[3]

-

Amine (1.0 equiv)

-

Enolizable Ester/Ketone (1.0 equiv)

-

Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or Silica Nanoparticles (SNPs).

-

Solvent: Ethanol or PEG-400.

Workflow:

-

Setup: Dissolve aldehyde (2 mmol), amine (2 mmol), and ester (2 mmol) in Ethanol (3 mL). Add CAN (0.1 mmol).

-

Irradiation:

-

Temperature: 100°C.

-

Time: 2–5 minutes.

-

-

Workup: Pour mixture into crushed ice. Filter the solid precipitate (if applicable) or extract with DCM.

-

Purification: Recrystallization from ethanol usually yields pure

-amino ester.

Workflow Visualization

Figure 2: Decision tree for selecting solvent conditions in MW synthesis.

Data Analysis & Optimization

Comparative Efficiency: Conventional vs. Microwave

The following data summarizes the efficiency gains observed in the synthesis of

| Entry | Reactants (Amine + Acceptor) | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Acceleration Factor |

| 1 | Morpholine + Methyl Acrylate | 12 hrs / 82% | 2 min / 96% | 360x |

| 2 | Benzylamine + Ethyl Crotonate | 24 hrs / 75% | 8 min / 92% | 180x |

| 3 | Aniline + Methyl Acrylate | 18 hrs / 60% | 10 min / 88% | 108x |

| 4 | Imidazole + Ethyl Acrylate | 16 hrs / 70% | 5 min / 94% | 192x |

Expert Tips for Optimization

-

Solvent Choice: If a solvent is required, choose one with a high loss tangent (

) like Ethanol or Water. These solvents absorb microwave energy efficiently. Non-polar solvents (Hexane, Toluene) are transparent to microwaves and will not heat effectively unless a "susceptor" (like ionic liquid) is added. -

Pressure Control: Reactions with volatile amines (e.g., propylamine) must be performed in sealed vessels rated for at least 20 bar pressure.

-

Catalyst Loading: In MW synthesis, catalyst loading can often be reduced by 50% compared to thermal methods due to the enhanced effective collision rate.

References

-

Fustero, S., et al. (2007).[4] Microwave-Assisted Tandem Cross Metathesis Intramolecular Aza-Michael Reaction. Journal of the American Chemical Society. Link

-

Jadhav, J., et al. (2020).[3] Microwave-Assisted Multi-Component Synthesis of

-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Rasayan Journal of Chemistry. Link -

Zare, A., et al. (2007). Microwave-Assisted Michael Addition of Sulfonamides to

-Unsaturated Esters. Journal of the Iranian Chemical Society.[5] Link -

Boruah, A., et al. (2018). PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. Molecules. Link

-

Ranu, B. C., et al. (2007). Ionic Liquid and Microwave-Assisted Organic Synthesis: A “Green” and Synergic Couple. Journal of the Mexican Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Microwave-Assisted Tandem Cross Metathesis Intramolecular Aza-Michael Reaction: An Easy Entry to Cyclic β-Amino Carbonyl Derivatives [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Fmoc-protection of Methyl 3-aminopentanoate hydrochloride

Application Note & Protocol

Topic: Efficient Fmoc-Protection of Methyl 3-Aminopentanoate Hydrochloride for Peptide Synthesis and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its utility is rooted in its stability under acidic conditions and its lability to mild bases, such as piperidine, which enables an orthogonal protection strategy compatible with acid-labile side-chain protecting groups.[3][4][5] This protocol details the N-terminal protection of methyl 3-aminopentanoate hydrochloride, a non-proteinogenic β-amino acid ester. β-amino acids are of significant interest in drug development as they can form stable, well-defined secondary structures in peptides (β-peptides) and often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.[6]

This guide provides a comprehensive, field-tested methodology for the synthesis, purification, and characterization of Fmoc-methyl-3-aminopentanoate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a robust and reproducible outcome.

Reaction Principle and Mechanistic Overview

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine of methyl 3-aminopentanoate on the electrophilic carbonyl carbon of the Fmoc-donating reagent.

Causality of Reagent Selection:

-

Starting Material: Methyl 3-aminopentanoate is used as its hydrochloride salt to improve shelf-life and handling. The initial step, therefore, requires a base to liberate the free amine, which is the active nucleophile.

-

Fmoc Reagent: While 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is highly reactive, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally the preferred reagent.[7][8] Fmoc-OSu offers a more controlled reaction profile due to its moderated reactivity, which translates to greater stability, fewer side reactions (such as the formation of undesired dipeptides), and a cleaner product profile, simplifying downstream purification.[7][][10]

-

Base: A mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is employed. Its primary role is twofold: first, to neutralize the hydrochloride salt of the starting material, and second, to neutralize the N-hydroxysuccinimide (HOSu) byproduct formed during the reaction, maintaining a favorable pH for the reaction to proceed.

-

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,4-dioxane or acetone with water, is crucial.[3] This system ensures that both the polar amino acid salt and the largely nonpolar Fmoc-OSu reagent are sufficiently solubilized to react efficiently at the solvent interface.

Reaction Mechanism:

The protection follows the well-established Schotten-Baumann conditions.[8][10] The free amine, generated in situ, acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester of Fmoc-OSu. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the stable N-hydroxysuccinimide leaving group to yield the final N-Fmoc protected product.

Caption: Figure 1: Simplified reaction mechanism of Fmoc protection.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Grade/Supplier |

| Methyl 3-aminopentanoate HCl | 84661-59-6 | 167.63 | ≥98% (e.g., Sigma-Aldrich) |

| Fmoc-OSu | 82911-69-1 | 337.32 | ≥99% (e.g., ChemPep, BenchChem) |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent Grade |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Reagent Grade |

| Hexanes | 110-54-3 | - | ACS Reagent Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M Aqueous Solution |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 18.2 MΩ·cm |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Reagent Grade |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

TLC plates (Silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Ninhydrin stain solution

-

Standard laboratory glassware and consumables

Step-by-Step Procedure

Caption: Figure 2: Step-by-step experimental workflow.

-

Preparation: In a 250 mL round-bottom flask, dissolve methyl 3-aminopentanoate hydrochloride (1.0 eq, e.g., 5.0 g) and sodium bicarbonate (2.5 eq) in a mixture of deionized water (50 mL) and 1,4-dioxane (50 mL). Stir the mixture vigorously at room temperature for 15-20 minutes to ensure the salt is fully neutralized and the free amine is generated.

-

Addition of Fmoc-OSu: Cool the flask in an ice-water bath to 0-5°C. In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane (25 mL). Add this solution dropwise to the stirring amino acid solution over 20-30 minutes. The slow addition at low temperature is critical to control the exotherm and minimize side reactions.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).

-

In-Process Monitoring (Self-Validation):

-

Technique: Thin-Layer Chromatography (TLC).

-

Mobile Phase: A 30:70 mixture of Ethyl Acetate:Hexanes is a good starting point.

-

Visualization:

-

UV Light (254 nm): The Fmoc-protected product will appear as a dark spot due to UV absorbance from the fluorenyl group.[2][]

-

Ninhydrin Stain: The starting material (free amine) will stain purple/blue. The product, having a protected amine, will not stain with ninhydrin.

-

-

Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot (visualized by ninhydrin) has completely disappeared from the reaction mixture lane.

-

-

Work-up & Extraction:

-

Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the 1,4-dioxane.

-

Dilute the remaining aqueous mixture with deionized water (50 mL) and transfer to a separatory funnel.

-

Perform a wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove unreacted Fmoc-OSu and other nonpolar impurities.[3] Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl to a pH of 2-3 (verify with pH paper). The Fmoc-protected product, which is often an oil or a white solid, will precipitate out.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

-

Drying and Concentration: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is often of high purity (>95%). If further purification is required (e.g., for GMP applications), silica gel column chromatography can be performed using a gradient elution of ethyl acetate in hexanes.

Characterization and Quality Control

Confirming the identity and purity of the final product is essential.

| Technique | Purpose | Expected Results for Fmoc-methyl-3-aminopentanoate |

| ¹H NMR | Structural Confirmation | Appearance of characteristic aromatic protons from the Fmoc group (~7.2-7.8 ppm). Disappearance of the free amine signal and appearance of a carbamate N-H proton. Signals corresponding to the methyl ester and the pentanoate backbone should be present and correctly integrated. |

| Mass Spec (MS) | Molecular Weight Verification | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the product (C₂₂H₂₅NO₄, MW: 367.44 g/mol ). |

| RP-HPLC | Purity Assessment | A single major peak when monitored at ~265 nm (absorbance maximum for the Fmoc group). Purity should be ≥98% for most applications.[11] |

Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient base; poor solubility of reagents; insufficient reaction time. | Ensure 2.5 eq of base are used. Increase the proportion of dioxane or try an alternative solvent like acetone. Allow the reaction to proceed for a full 24 hours. |

| Low Yield | Product loss during work-up (incomplete extraction); premature hydrolysis of the ester. | Ensure the aqueous layer is acidified to pH 2 before extraction. Avoid strongly basic or acidic conditions for prolonged periods during work-up. |

| Multiple Spots on TLC | Formation of dipeptide or other byproducts. | This is more common with Fmoc-Cl. Ensure the use of high-purity Fmoc-OSu. Maintain low temperature during the addition of the Fmoc reagent. |

| Product is an Oil, Not a Solid | Many Fmoc-protected amino acid esters are oils or low-melting solids. | This is not necessarily an issue. Proceed with characterization. If a solid is required, attempt crystallization from a solvent system like ethyl acetate/hexanes. |

References

-

Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link

-

The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). Benchchem. Link

-

Fmoc Amino Acids. (n.d.). BOC Sciences.

-

Fluorenylmethyloxycarbonyl protecting group. (2023). In Wikipedia. Link

-

Fmoc - Lokey Lab Protocols. (2017). Wikidot. Link

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. Link

-

Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep. Link

-

Siegert, P., et al. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. Link

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Link

-

Overview of Fmoc Amino Acids. (n.d.). ChemPep. Link

-

Packer, M. H., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis. Journal of Peptide Science. Link

-

Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. Link

-

Gâz, A., et al. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances. Link

-

Fmoc Resin Cleavage and Deprotection. (n.d.). AAPPTec. Link

-

Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research. Link

-

Lévesque, É., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Link

-

Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Link

-

Adding Fmoc Group With Fmoc-Cl Mechanism. (2022). YouTube. Link

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Link

-

Sharma, G. V., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Link

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acadepe. Link

-

(S)-Fmoc-3-methyl-β-Homophe-OH. (n.d.). MilliporeSigma. Link

-

Application Notes and Protocols: Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis. (2025). Benchchem. Link

-

Methods for the synthesis of fmoc protected amines. (1997). Google Patents. Link

-

A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). Benchchem. Link

-

Fmoc Resin Cleavage and Deprotection. (n.d.). Novabiochem. Link

-

Fmoc Amino Acids for SPPS. (2024). AltaBioscience. Link

-

Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Synthesis. Link

-

An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. (2010). ResearchGate. Link

-

Enhanced specification Fmoc-amino acids. (n.d.). Novabiochem - Merck. Link

-

FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. (2010). ResearchGate. Link

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 10. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of beta-lactams from Methyl 3-aminopentanoate precursors

Application Note: High-Efficiency Synthesis of -Lactams from Methyl 3-aminopentanoate

Executive Summary

The synthesis of 2-azetidinone (

This specific transformation poses a thermodynamic challenge: cyclizing a linear

We present two distinct, field-validated protocols to overcome this barrier:

-

Method A (Organometallic):

-BuMgCl-mediated cyclization (The "Modified Breckpot" Synthesis). Best for scalable, rapid synthesis where moisture control is possible. -

Method B (Dehydrative Coupling): Saponification followed by Mukaiyama Reagent activation. Best for mild, bench-top synthesis or when strictly avoiding strong bases.

Mechanistic Pathways & Strategic Selection

The choice of method depends on the available equipment and the salt form of the precursor.

Decision Matrix

| Feature | Method A: Grignard-Mediated | Method B: Mukaiyama Coupling |

| Mechanism | Base-induced nucleophilic attack | Activated ester dehydration |

| Reagents | LiOH (step 1), CMPI (step 2) | |

| Conditions | Refluxing MeCN or DCM | |

| Key Advantage | Single step from ester; High Yield | No pyrophoric reagents; Mild |

| Chirality | Preserved (No racemization) | Preserved |

Pathway Visualization

Figure 1: Strategic workflow for the conversion of

Critical Protocol A: Grignard-Mediated Cyclization

The "Industrial Standard" Approach

This method utilizes the high basicity and steric bulk of tert-butylmagnesium chloride (

Materials

-

Precursor: Methyl 3-aminopentanoate hydrochloride (1.0 equiv).

-

Reagent:

-BuMgCl (2.0 M solution in THF) (2.2 equiv).-

Note: 2.2 equiv is required if starting with HCl salt (1 to neutralize, >1 to deprotonate). If using free base, 1.2 equiv suffices.

-

-

Solvent: Anhydrous THF (dried over molecular sieves).

-

Atmosphere: Argon or Nitrogen (Strictly required).

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Charge the flask with Methyl 3-aminopentanoate HCl (1.67 g, 10 mmol) and Anhydrous THF (50 mL). The salt may not fully dissolve immediately; this is acceptable.

-

Cooling: Submerge the flask in an ice/water bath (

). Stir for 10 minutes to equilibrate. -

Addition: Add

-BuMgCl (11 mL, 22 mmol) dropwise via syringe over 15 minutes.-

Observation: Gas evolution (isobutane) will occur. Ensure proper venting via a needle to a bubbler.

-

Mechanistic Note: The first equivalent neutralizes the HCl. The second deprotonates the amine.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 12–16 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin (precursor turns purple) or KMnO4 (product is faint). The disappearance of the starting amine is the key indicator.

-

-

Quenching: Cool the mixture back to

. Carefully quench with Saturated Ammonium Chloride ( -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0

Expected Yield: 75–85%

Critical Protocol B: Mukaiyama Dehydrative Cyclization

The "Mild Conditions" Approach

When strong bases must be avoided, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) is the gold standard for lactamization. This route requires converting the ester to the acid first.

Phase 1: Saponification

-

Dissolve Methyl 3-aminopentanoate (10 mmol) in THF/Water (1:1, 40 mL).

-

Add LiOH

H -

Neutralize to pH 7 with dilute HCl. Lyophilize to obtain crude 3-aminopentanoic acid (zwitterion).

Phase 2: Cyclization (Mukaiyama Protocol)

Materials

-

Precursor: 3-aminopentanoic acid (1.0 equiv).

-

Activator: CMPI (1.2 equiv).

-

Base: Triethylamine (

) (2.5 equiv). -

Solvent: Dilute DCM (Dichloromethane) or MeCN (Acetonitrile). High dilution (0.01 M) favors intramolecular cyclization over intermolecular polymerization.

Step-by-Step Procedure

-

Solution A: In a flask, dissolve 3-aminopentanoic acid (1.17 g, 10 mmol) and

(3.5 mL, 25 mmol) in DCM (500 mL). Note the high dilution. -

Activation: Add CMPI (3.06 g, 12 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (

) for 8 hours. -

Workup: Wash the organic phase with water (

mL) and brine. -

Purification: Dry over

and concentrate. Flash chromatography (EtOAc/Hexane).

Expected Yield: 60–70% (Lower than Method A due to oligomerization risks).

Mechanistic Visualization (Method A)

Understanding the atomic flow is vital for troubleshooting.

Figure 2: Mechanistic cascade of the Grignard-mediated lactamization.

Analytical Validation

Successful synthesis must be validated against these parameters.

| Technique | Expected Signal (4-Ethyl-2-Azetidinone) | Interpretation |

| 1H NMR (CDCl3) | NH proton (Broad, exchangeable). | |

| H-4 (Methine proton at the chiral center). | ||

| H-3 (Diastereotopic methylene protons alpha to carbonyl). | ||

| Ethyl group side chain. | ||

| IR Spectroscopy | 1740–1760 cm | Strong C=O stretch (Characteristic of strained |

| Mass Spec | m/z = 100.1 [M+H]+ | Molecular ion confirmation. |

Troubleshooting & Optimization

Issue: Oligomerization (Polyamides)

-

Symptom: TLC shows streaks; low yield of isolated lactam; NMR shows broad peaks.

-

Cause: Intermolecular reaction is competing with intramolecular ring closure.

-

Solution: Increase dilution. For Method B, run at 0.005 M. For Method A, ensure slow addition of the Grignard reagent to keep the active species concentration low relative to the cyclization rate.

Issue: Incomplete Conversion

-

Symptom: Starting material remains after 16h.

-

Cause: Enolate formation at the ester alpha-position (C2) competing with N-deprotonation.

-

Solution: Ensure temperature is not too low during the reaction phase. While addition is at

, the cyclization requires RT or mild heat (

Issue: Racemization

-

Symptom: Loss of optical activity if starting with chiral precursor.

-

Cause: Excessive base strength or prolonged exposure to basic conditions allowing retro-Michael addition.

-

Solution: Use Method A strictly. The coordination of Magnesium stabilizes the intermediate and generally prevents racemization at C4 better than thermal dehydration methods.

References

- Breckpot, R. (1923). Synthesis of beta-lactams by the action of organomagnesium compounds on beta-amino esters. Bulletin de la Société Chimique de Belgique, 32, 412.

-

Mukaiyama, T. (1979).[5] Challenges in synthetic organic chemistry: 2-Chloro-1-methylpyridinium iodide as a coupling reagent. Angewandte Chemie International Edition, 18(10), 707–721. Link

-

Ojima, I. (Ed.). (2010).[3] The Organic Chemistry of

-Lactams.[2][3][4][6][7][8][9][10] John Wiley & Sons. (Comprehensive review of lactam synthesis mechanisms).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - Palomo, C., et al. (1999).

-

Kano, S., et al. (1983). A stereoselective synthesis of 3,4-disubstituted 2-azetidinones.[3][9] Journal of Organic Chemistry, 48(21), 3817–3820. Link (Validation of Grignard method for substituted systems).

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. β-Lactam - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Removing water from hygroscopic Methyl 3-aminopentanoate HCl

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the handling and drying of the hygroscopic compound, Methyl 3-aminopentanoate HCl. Our aim is to equip you with the necessary knowledge to ensure the integrity and stability of your compound throughout your experiments.

Understanding the Challenge: The Hygroscopic Nature of Methyl 3-aminopentanoate HCl

Methyl 3-aminopentanoate HCl is a salt containing both an amine hydrochloride and a methyl ester functional group. This combination makes it particularly susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity. The presence of water can be detrimental to experimental outcomes for several reasons:

-

Inaccurate Stoichiometry: The presence of water will lead to inaccuracies in the weighed amount of the compound, affecting the stoichiometry of your reactions.

-

Promotion of Hydrolysis: Water can facilitate the hydrolysis of the methyl ester back to the corresponding carboxylic acid and methanol, especially under certain pH and temperature conditions.[1][2]

-

Physical State Alteration: Excessive water absorption can cause the crystalline solid to become a sticky syrup, making it difficult to handle and weigh accurately.

This guide will walk you through the best practices for removing water from Methyl 3-aminopentanoate HCl, ensuring the compound's stability and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bottle of Methyl 3-aminopentanoate HCl has turned into a sticky solid/liquid. What happened, and can I still use it?

A1: The transformation of your compound from a crystalline solid to a sticky mass is a clear indication of significant water absorption from the atmosphere. Amine salts are notoriously hygroscopic.[3] While the compound may not be decomposed (unless stored for a prolonged period under conditions that favor hydrolysis), it is crucial to remove the water before use. The following sections will guide you on the appropriate drying procedures. It is also imperative to review your storage procedures. Hygroscopic solids should be stored in a desiccator over a suitable drying agent and under an inert atmosphere if possible.

Q2: How can I accurately determine the water content in my sample of Methyl 3-aminopentanoate HCl?

A2: The most reliable and specific method for determining the water content in a solid sample is Karl Fischer (KF) titration .[4] This technique is superior to methods like loss on drying (LOD) because it is specific to water and is not affected by the loss of other volatile components.

Experimental Protocol: Volumetric Karl Fischer Titration

-

Apparatus: Use a calibrated volumetric Karl Fischer titrator.

-

Solvent: A methanol-based KF solvent is typically suitable. For samples that are difficult to dissolve, a co-solvent like formamide can be added.

-

Procedure: a. Add a precise volume of the KF solvent to the titration vessel and titrate to a stable, anhydrous endpoint with the KF reagent. This step removes any residual moisture in the solvent. b. Accurately weigh a sample of your Methyl 3-aminopentanoate HCl (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the titration vessel. c. Stir to dissolve the sample completely. If solubility is an issue, gentle warming (up to 50°C) can be applied. d. Titrate with the standardized KF reagent to the endpoint. e. The instrument will calculate the water content based on the volume of titrant consumed.

Troubleshooting KF Titration:

-

Inconsistent results: This is often due to atmospheric moisture contamination. Ensure your sample handling is rapid and the titration vessel is well-sealed.

-

Slow endpoint: This may indicate poor solubility of the sample in the KF solvent. Consider using a different solvent system or a homogenizer to aid dissolution.

Q3: What is the best method for drying my hygroscopic Methyl 3-aminopentanoate HCl?

A3: The choice of drying method depends on the scale of your experiment, the equipment available, and the required level of dryness. Below is a comparison of recommended methods.

| Method | Principle | Advantages | Disadvantages | Best For |